Cas no 1889883-76-4 (2-(5-Bromo-2-fluorophenyl)methylamino-acetamide)

2-(5-Bromo-2-fluorophenyl)methylamino-acetamide is a brominated and fluorinated phenyl derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the bromo and fluoro substituents, enhance its reactivity and binding affinity, making it a valuable intermediate in the synthesis of bioactive compounds. The acetamide moiety further contributes to its versatility in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. This compound’s well-defined molecular structure ensures consistent performance in synthetic pathways, while its halogenated aromatic core offers stability under various reaction conditions. It is particularly useful in targeted drug discovery and structure-activity relationship studies.
2-(5-Bromo-2-fluorophenyl)methylamino-acetamide structure
1889883-76-4 structure
Product Name:2-(5-Bromo-2-fluorophenyl)methylamino-acetamide
CAS No:1889883-76-4
MF:C9H10BrFN2O
MW:261.090904712677
CID:4709470
Update Time:2025-05-25

2-(5-Bromo-2-fluorophenyl)methylamino-acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-((5-Bromo-2-fluorophenyl)(methyl)amino)acetamide
    • 2-(5-Bromo-2-fluorophenyl)methylamino-acetamide
    • Inchi: 1S/C9H10BrFN2O/c1-13(5-9(12)14)8-4-6(10)2-3-7(8)11/h2-4H,5H2,1H3,(H2,12,14)
    • InChI Key: DWWDSNPKBZUAAR-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=C1)N(C)CC(N)=O)F

Computed Properties

  • Exact Mass: 259.99605 g/mol
  • Monoisotopic Mass: 259.99605 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 46.3
  • Molecular Weight: 261.09

2-(5-Bromo-2-fluorophenyl)methylamino-acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 2-(5-Bromo-2-fluorophenyl)methylamino-acetamide

Introduction to 2-(5-Bromo-2-fluorophenyl)methylamino-acetamide (CAS No. 1889883-76-4)

2-(5-Bromo-2-fluorophenyl)methylamino-acetamide (CAS No. 1889883-76-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, combines a brominated phenyl ring with a fluorinated substituent, making it a promising candidate for further exploration in drug discovery and development. The presence of both bromine and fluorine atoms introduces specific electronic and steric properties, which can be leveraged to modulate biological activity and enhance binding affinity to target enzymes or receptors.

The molecular structure of 2-(5-Bromo-2-fluorophenyl)methylamino-acetamide consists of an acetamide moiety linked to a benzene ring substituted at the 5-position with a bromine atom and at the 2-position with a fluorine atom. This arrangement not only contributes to its distinct chemical identity but also opens up numerous possibilities for synthetic modifications and functionalization. Such structural features are often explored in the design of novel therapeutic agents, particularly in the quest for compounds with enhanced pharmacokinetic profiles and reduced side effects.

In recent years, the pharmaceutical industry has seen a surge in interest for compounds containing halogen atoms, including bromine and fluorine, due to their ability to improve metabolic stability, bioavailability, and binding interactions. The brominated phenyl ring in 2-(5-Bromo-2-fluorophenyl)methylamino-acetamide is particularly noteworthy, as it has been shown to enhance the interaction with certain biological targets. For instance, studies have demonstrated that brominated aromatic compounds can exhibit potent activity against various enzymes and receptors involved in inflammatory pathways, making them valuable scaffolds for anti-inflammatory drug development.

The fluorinated substituent at the 2-position of the phenyl ring further contributes to the compound's unique properties. Fluorine atoms are known for their ability to modulate lipophilicity, metabolic stability, and electronic distribution within a molecule. In particular, C-F bonds are exceptionally strong and stable, which can lead to increased resistance to enzymatic degradation. This characteristic is highly desirable in drug design, as it can prolong the half-life of a drug within the body and improve its overall efficacy.

Current research in medicinal chemistry increasingly focuses on developing small-molecule inhibitors that target protein-protein interactions (PPIs), which play crucial roles in many disease pathways. The structural features of 2-(5-Bromo-2-fluorophenyl)methylamino-acetamide make it an intriguing candidate for this area of study. The bromo and fluoro substituents can serve as key interaction points with specific residues on the target protein, allowing for precise tuning of binding affinity. Additionally, the acetamide group provides a hydrogen bonding moiety that can further enhance interactions with polar residues on the protein surface.

One of the most compelling aspects of 2-(5-Bromo-2-fluorophenyl)methylamino-acetamide is its potential as a building block for more complex drug candidates. By leveraging its unique structural features, chemists can design derivatives with improved pharmacological properties. For example, further functionalization at the amine group or the phenyl ring could lead to compounds with enhanced solubility, cell permeability, or selectivity against off-target proteins. Such modifications are essential steps in optimizing lead compounds into viable drugs that meet stringent safety and efficacy standards.

The synthesis of 2-(5-Bromo-2-fluorophenyl)methylamino-acetamide presents an interesting challenge due to the need for precise regioselective halogenation and subsequent functional group transformations. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, are often employed to construct the desired molecular framework efficiently. These techniques allow chemists to introduce both bromine and fluorine atoms at specific positions while maintaining high yields and purity.

In conclusion, 2-(5-Bromo-2-fluorophenyl)methylamino-acetamide (CAS No. 1889883-76-4) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural composition combining bromo and fluoro substituents makes it a valuable scaffold for developing novel therapeutic agents targeting various disease pathways. As research continues to uncover new applications for halogenated aromatic compounds, 2-(5-Bromo-2-fluorophenyl)methylamino-acetamide is likely to play an important role in shaping future drug discovery efforts.

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